1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol
Overview
Description
1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a chloro group at the 2-position and a hydroxyl group at the ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroimidazo[1,2-a]pyridine with ethylene oxide under basic conditions to yield the desired product. Another approach includes the use of 2-chloroimidazo[1,2-a]pyridine and ethylene glycol in the presence of a catalyst to facilitate the reaction .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol can be compared with other similar compounds such as:
1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-one: This compound has a ketone group instead of a hydroxyl group, leading to different chemical reactivity and biological properties.
2-Chloro-1-methylimidazo[1,2-a]pyridine: This compound has a methyl group at the 1-position, which affects its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWBQKSSHBRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2N1C=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216152 | |
Record name | Imidazo[1,2-a]pyridine-3-methanol, 2-chloro-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-12-7 | |
Record name | Imidazo[1,2-a]pyridine-3-methanol, 2-chloro-α-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-3-methanol, 2-chloro-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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